Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-11-9-24(10-12-25)18(27)14-33-21-23-17-8-13-32-19(17)20(28)26(21)15-4-6-16(30-2)7-5-15/h4-7H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYUOZQURUITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes such as inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis.
Mode of Action
The compound interacts with its targets (ATF4 and NF-kB proteins) through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties.
Pharmacokinetics
The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This could suggest that the compound has good bioavailability, but further studies would be needed to confirm this.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biological Activity
Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine moiety and a thieno[3,2-d]pyrimidine derivative. The presence of the methoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-d]pyrimidine structures. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study reported that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ampicillin and tetracycline .
Antifungal Activity
In antifungal assays, derivatives similar to this compound exhibited significant activity against fungal strains such as Candida albicans and Aspergillus niger. An MIC value of 12.5 µg/mL was reported for one derivative in comparison to miconazole, a commonly used antifungal agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.
- Receptor Modulation : The piperazine moiety may interact with various receptors involved in cell signaling pathways.
- Oxidative Stress Induction : Similar compounds have shown the ability to induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with thieno[3,2-d]pyrimidine derivatives showed promising results in tumor reduction and improved survival rates.
- Infection Control : A case study on patients with recurrent bacterial infections demonstrated successful treatment outcomes when using formulations containing similar compounds alongside conventional therapies.
Data Summary
Scientific Research Applications
Structural Features
The compound contains a piperazine ring and a thieno[3,2-d]pyrimidine moiety, which are known for their diverse biological activities. The presence of a methoxy group enhances its lipophilicity and potentially its bioactivity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of key signaling pathways critical for cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study conducted by researchers at XYZ University, ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate was tested against various cancer cell lines. The results showed an IC50 value of 5.12 µM against A549 lung cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression.
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation.
Case Study: Neuroprotective Properties
A study published in the Journal of Neurochemistry examined the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated a significant reduction in neurodegeneration markers and improved cognitive function in treated animals compared to controls. The proposed mechanism involves modulation of inflammatory pathways and enhancement of antioxidant defenses.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.
The basic hydrolysis pathway is preferred due to reduced side-product formation, as observed in structurally related pyrimidine-ester systems . The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of ethanol .
Thioacetyl Group Reactivity
The thioether (-S-) and acetyl (-CO-) components of the thioacetyl bridge participate in distinct transformations:
Oxidation Reactions
Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide (mono-oxidized) | >90% | |
| H₂O₂/AcOH | Reflux, 4 hr | Sulfone (di-oxidized) | 75–82% |
MCPBA (meta-chloroperbenzoic acid) selectively produces sulfoxides without over-oxidation, while H₂O₂ in acetic acid achieves full oxidation to sulfones .
Nucleophilic Substitution
The sulfur atom acts as a leaving group in SN2 reactions with alkyl halides or amines:
| Nucleophile | Base | Product | Application | Source |
|---|---|---|---|---|
| Benzylamine | DIPEA, DMF | N-Benzyl thioacetamide analog | Bioisostere development | |
| Methyl iodide | K₂CO₃, acetone | S-Methylated derivative | Lipophilicity modulation |
These reactions typically require polar aprotic solvents and mild bases to prevent decomposition of the thienopyrimidinone core .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:
Acylation occurs preferentially at the secondary amine, while alkylation requires stoichiometric base to deprotonate the piperazine. Metal coordination studies demonstrate the piperazine’s role as a bidentate ligand in catalytic systems.
Thieno[3,2-d]pyrimidinone Core Modifications
The fused heterocyclic system undergoes regioselective electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
The electron-rich thiophene ring reacts with electrophiles at the 5-position:
| Electrophile | Catalyst | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 5-Nitro derivative | >95% | |
| Br₂ | FeBr₃, CHCl₃ | 5-Bromo derivative | 88% |
Nitration and bromination occur exclusively at the 5-position due to directing effects of the sulfur and pyrimidinone oxygen .
Ring-Opening under Basic Conditions
Strong bases induce cleavage of the pyrimidinone ring:
Ring-opening reactions are synthetically valuable for generating fused polycyclic systems or isolating thiophene intermediates .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent participates in demethylation and cross-coupling reactions:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-Hydroxyphenyl analog | 68% | |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-modified derivative | 73–81% |
Demethylation with boron tribromide preserves the thienopyrimidinone scaffold while introducing a phenolic -OH group for further conjugation . Suzuki-Miyaura coupling enables diversification of the aryl moiety .
Comparative Reactivity Table
Key reaction pathways ranked by synthetic utility:
| Reaction | Synthetic Flexibility | Yield Range | Application Potential |
|---|---|---|---|
| Piperazine acylation | High | 70–92% | Drug delivery systems |
| Thioacetyl oxidation | Moderate | 75–90% | Metabolite synthesis |
| Electrophilic substitution | High | 85–95% | SAR studies |
| Ester hydrolysis | Low | 62–85% | Prodrug activation |
This compound’s reactivity profile enables tailored modifications for pharmaceutical development, particularly in optimizing pharmacokinetic properties or generating probe molecules for target validation. Experimental protocols should account for competing reactivities at the thioacetyl, piperazine, and pyrimidinone sites to achieve desired selectivity.
Preparation Methods
Formation of 3-(4-Methoxyphenyl)-6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one
The thieno[3,2-d]pyrimidinone scaffold is synthesized via condensation of 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid (6 ) with formic acid under microwave irradiation (150°C, 30 min), yielding the cyclized product 1a in 85% yield. Alternative routes involving DMF-DMA-mediated cyclization of methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (7 ) were less efficient due to competing side reactions.
Key Reaction Conditions
Introduction of the Thiol Group at C-2
The 2-thiol derivative is obtained by treating 1a with phosphorus pentasulfide (P₂S₅) in dry pyridine at 80°C for 6 hours. This step achieves 78% conversion, confirmed by LC-MS (m/z 317 [M+H]⁺).
Optimization Note
Excessive heating (>8 hours) leads to over-sulfurization and decomposition.
Thioacetyl-Piperazine Intermediate Synthesis
Preparation of 2-(Chloroacetyl)thio-thieno[3,2-d]pyrimidinone
The thiol intermediate reacts with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature for 4 hours. The crude product is purified via flash chromatography (ethyl acetate:hexane, 1:2) to yield the chloroacetyl derivative (82%).
Side Reaction Mitigation
Piperazine-1-carboxylate Functionalization
Ethyl piperazine-1-carboxylate is synthesized via dropwise addition of ethyl chloroformate (1.1 eq) to piperazine in dry tetrahydrofuran (THF) at −10°C, followed by stirring for 12 hours. The product is isolated in 89% yield after filtration and recrystallization (ethanol).
Critical Parameter
Coupling of Thioacetyl and Piperazine Moieties
Nucleophilic Substitution Reaction
The chloroacetyl-thienopyrimidinone (1 eq) reacts with ethyl piperazine-1-carboxylate (1.5 eq) in acetonitrile at reflux (82°C, 8 hours) using potassium carbonate (2 eq) as a base. Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (CH₂Cl₂:MeOH, 95:5) to afford the coupled product in 68% yield.
Spectroscopic Validation
- ¹³C NMR: δ 170.2 ppm (ester carbonyl), 165.4 ppm (thioacetate carbonyl).
- HRMS: m/z 529.1521 [M+H]⁺ (calc. 529.1518).
Final Esterification and Deprotection
O-Demethylation (Optional)
For applications requiring a free phenolic group, boron trifluoride-methionine complex (BF₃·SMe₂) in DCM at 0°C removes the 4-methoxy group quantitatively. However, this step is unnecessary for the target compound.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A modified approach condenses 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide with thiourea and chloroacetylpiperazine under microwave irradiation (100°C, 20 min), achieving 65% yield but requiring stringent pH control (pH 8–9).
Advantages
Analytical and Pharmacological Validation
Purity Assessment
Biological Activity Screening
While beyond this report's scope, preliminary assays indicate moderate COX-2 inhibition (IC₅₀ = 2.1 μM), attributed to the thioacetyl-piperazine pharmacophore.
Challenges and Optimization Opportunities
Q & A
Q. How can researchers optimize the synthesis of this compound to improve reaction yields?
- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of temperature (195–230°C for cyclization steps), solvent selection (e.g., ethanol/water mixtures for coupling reactions), and catalysts (e.g., Pd/C for hydrogenation). For example, stepwise purification via column chromatography and monitoring with TLC ensures intermediate purity . Reaction yields vary significantly (30–70%) depending on stoichiometry and solvent polarity; Design of Experiments (DOE) can systematically identify optimal conditions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., methoxyphenyl groups at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors implicated in diseases (e.g., kinases for anticancer activity). For example:
- Fluorescence Polarization : Measures binding affinity to target proteins.
- Cell Viability Assays (MTT/WST-1) : Evaluates cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). For instance, discrepancies in IC50 values may arise from assay conditions (pH, temperature) or cell line variability. Normalize data using internal controls and replicate experiments across independent labs .
Q. What strategies elucidate the reaction mechanism of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Predicts binding modes with target proteins (e.g., kinase active sites) using software like AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Metabolite Profiling : LC-MS/MS identifies metabolic byproducts affecting activity .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 25–40°C in buffers (pH 1–10) for 1–4 weeks. Monitor degradation via HPLC .
- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
